1-Benzamidocyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
1-benzamidocyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10(9-5-2-1-3-6-9)13-12(11(15)16)7-4-8-12/h1-3,5-6H,4,7-8H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYPLRLNYZGXCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzamidocyclobutanecarboxylic acid typically involves several steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through intramolecular cyclization of suitable precursors, such as 1,4-dibromobutane, using a base.
Introduction of Benzamide Group: The benzamide group can be introduced through a reaction with benzoyl chloride in the presence of a base.
Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
1-Benzamidocyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzamide group can undergo substitution reactions with suitable nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzamidocyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of materials with unique properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzamidocyclobutanecarboxylic acid involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, affecting their function. The cyclobutane ring’s strain can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Substituents influence polarity and hydrogen-bonding capacity. For example, the amino group in 1-Amino-1-cyclobutanecarboxylic acid enhances solubility compared to benzyl-substituted analogs .
Physicochemical Properties
| Property | 1-Benzylcyclobutane-1-carboxylic acid | 1-(Benzylamino)cyclobutane-1-carboxylic acid | 1,1-Cyclobutane Dicarboxylic Acid |
|---|---|---|---|
| Physical State | White solid (reported) | Not provided | Crystalline solid |
| Water Solubility | Not reported | Not reported | High (dicarboxylic acid) |
| Stability | Stable under normal conditions | Not reported | Stable; decomposes at high temps |
| LogP (Partition Coeff.) | Estimated ~2.5 (benzyl group) | Estimated ~1.8 (polar benzylamino group) | ~0.5 (highly polar) |
Notes:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzamidocyclobutanecarboxylic acid?
- Answer: The synthesis typically involves coupling cyclobutane-1-carboxylic acid derivatives with benzamide groups. Key steps include:
Starting Materials: Use cyclobutane-1-carboxylic acid or its activated esters (e.g., acyl chloride) as the core structure.
Amidation: React with benzylamine derivatives under peptide-coupling conditions (e.g., EDC/HOBt or DCC) to form the benzamide linkage.
Purification: Employ column chromatography or recrystallization to isolate the product .
- Note: For hydrochloride salt forms (to enhance solubility), post-synthetic treatment with HCl in a polar solvent (e.g., methanol) is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Answer:
- Handling: Use respiratory protection (NIOSH-approved masks), nitrile gloves, and eye/face shields. Avoid skin contact and inhalation of dust .
- Storage: Keep in tightly sealed glass containers under inert gas (e.g., nitrogen). Store in a cool (<25°C), dry, and ventilated area away from oxidizers or heat sources .
- Incompatibilities: Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions .
Q. What analytical techniques are optimal for confirming the structural integrity of this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify cyclobutane ring geometry and benzamide substitution patterns.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., CHON, MW 219.25).
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and amide (N-H) stretches (~1650–1750 cm) .
Advanced Research Questions
Q. How can researchers optimize solubility of this compound for biological assays?
- Answer:
- Salt Formation: Convert to hydrochloride salts (e.g., 1-(Benzylamino)cyclobutane-1-carboxylic acid hydrochloride) to enhance aqueous solubility. Verify solubility via dynamic light scattering (DLS) .
- Co-Solvents: Use DMSO or PEG-400 at concentrations <5% to avoid cytotoxicity. Validate with in vitro viability assays .
- pH Adjustment: Adjust to physiological pH (7.4) using buffered solutions (e.g., PBS) to stabilize the compound .
Q. What strategies resolve contradictions in spectral data interpretation for cyclobutane derivatives?
- Answer:
- Cross-Validation: Compare experimental data (e.g., NMR, X-ray crystallography) with computational models (DFT calculations) to confirm stereochemistry .
- Collaborative Analysis: Engage multi-instrument workflows (e.g., LC-MS coupled with NMR) to reconcile discrepancies in peak assignments .
- Literature Benchmarking: Cross-reference with established cyclobutane derivatives (e.g., cyclobutanecarboxylic acid, CAS 4441-63-8) to identify anomalies .
Q. How should researchers design enzyme inhibition studies using this compound?
- Answer:
Target Selection: Prioritize enzymes with known cyclobutane-binding pockets (e.g., proteases, kinases).
Assay Conditions: Use fluorescence-based or calorimetric (ITC) assays at physiological pH and temperature.
Control Experiments: Include competitive inhibitors (e.g., substrate analogs) to validate specificity.
Data Analysis: Calculate IC values via nonlinear regression and assess binding kinetics (k/k) .
Q. What methodologies address discrepancies in reported biological activities of cyclobutane derivatives?
- Answer:
- Meta-Analysis: Systematically review published datasets to identify variability sources (e.g., assay conditions, compound purity) .
- Reproducibility Studies: Replicate experiments using standardized protocols (e.g., OECD guidelines) and report effect sizes with confidence intervals .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., benzyl vs. phenyl groups) to isolate bioactive moieties .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Answer:
- Emergency Measures: Install eyewash stations and ventilated fume hoods. Train personnel in spill management (e.g., neutralization with activated carbon) .
- Waste Disposal: Follow EPA guidelines for organic amides. Incinerate in certified facilities to avoid environmental release .
- Documentation: Maintain Safety Data Sheets (SDS) per GHS standards and update risk assessments annually .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
